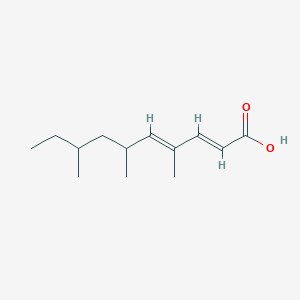
(2E,4E)-4,6,8-trimethyldeca-2,4-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,4E)-4,6,8-trimethyldeca-2,4-dienoic acid is a natural product found in Xylaria polymorpha with data available.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Cross-Metathesis Approach: A (2E,4E)-7-hydroxy-2,4-dienoic acid was prepared stereoselectively from (S)-2-methyl-3-trityloxypropanal through a three-step sequence, including Brown’s asymmetric crotylboration and olefin cross-metathesis, for the synthesis of the macrodiolide antibiotic elaiolide (Morita & Kuwahara, 2007).
- Synthesis of Dienamides and Dienoates: A method was developed to transform terminal 1,3-dienes to (E)-2-phenylsulfonyl 1,3-dienes, leading to the creation of 2,4-dienoic amides and esters (Plobeck & Baeckvall, 1991).
Biological Applications
- Histone Deacetylase Inhibition: Some (2E,4E)-5-arylpenta-2,4-dienoic acid hydroxyamides, synthesized as described, are potent inhibitors of histone deacetylase, significantly increasing potency compared to other analogues (Marson et al., 2004).
- Gravitropism Inhibition in Plants: The compound (2Z,4E)-5-phenylpenta-2,4-dienoic acid (ku-76) was found to be a selective inhibitor of root gravitropic bending in lettuce radicles, highlighting the importance of the (2Z,4E) diene unit (Shindo et al., 2020).
New Compounds Discovery
- Isolation from Fungi: A new fatty acid, (2E,4E,6S)-6-hydroxydeca-2,4-dienoic acid, was isolated from the gorgonian-derived fungus Xylaria sp., demonstrating potential in cytotoxic and antibacterial activities (Sun et al., 2017).
Propriétés
Nom du produit |
(2E,4E)-4,6,8-trimethyldeca-2,4-dienoic acid |
|---|---|
Formule moléculaire |
C13H22O2 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
(2E,4E)-4,6,8-trimethyldeca-2,4-dienoic acid |
InChI |
InChI=1S/C13H22O2/c1-5-10(2)8-12(4)9-11(3)6-7-13(14)15/h6-7,9-10,12H,5,8H2,1-4H3,(H,14,15)/b7-6+,11-9+ |
Clé InChI |
OILLDIIQDQVGSY-RXUIJTJXSA-N |
SMILES isomérique |
CCC(C)CC(C)/C=C(\C)/C=C/C(=O)O |
SMILES canonique |
CCC(C)CC(C)C=C(C)C=CC(=O)O |
Synonymes |
4,6,8-trimethyl-2,4-decadienoic acid xylarinic acid A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-(dimethylamino)-2,2,4,11,11-pentamethyl-1-{4-oxo-4-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]butyl}-2,11-dihydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B1265060.png)
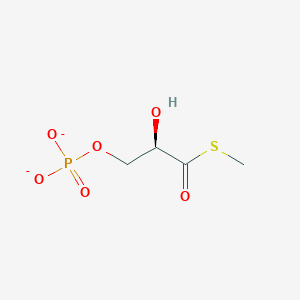
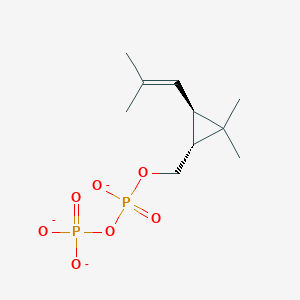
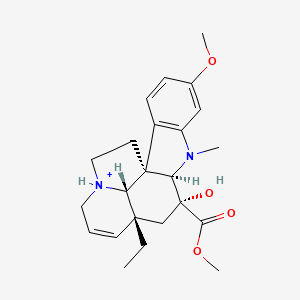
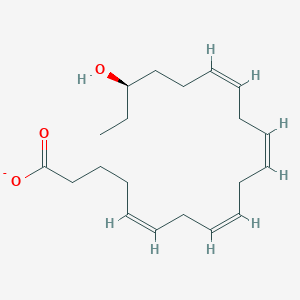
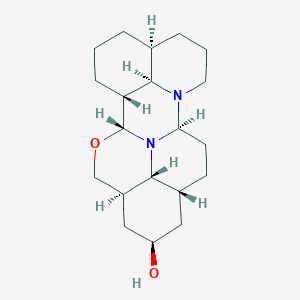
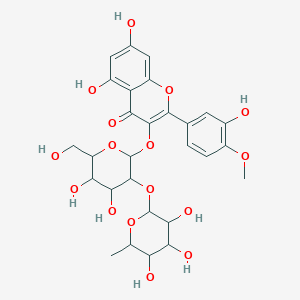
![4-[[(1R)-6,7-Dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[4-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenol](/img/structure/B1265073.png)
![Ethyl [5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]acetate](/img/structure/B1265075.png)
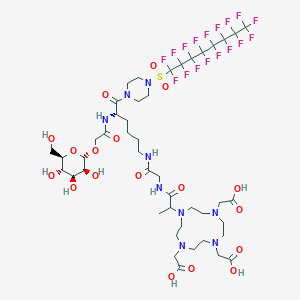
![(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-(allylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl carbamate](/img/structure/B1265077.png)
![[(1R,10S,12R,13E,16S)-13-ethylidene-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B1265079.png)
![2-(6-Chloro-2-(4-(3-fluoropropoxy)phenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-diethylacetamide](/img/structure/B1265080.png)
![(2E)-5-[(1R,2R,4aR,5R,8aS)-2-hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyldecahydronaphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B1265081.png)